molecular formula C7H7N3O2 B3347208 3,7-dimethylisoxazolo[4,5-d]pyridazin-4(5H)-one CAS No. 129663-22-5

3,7-dimethylisoxazolo[4,5-d]pyridazin-4(5H)-one

Cat. No.: B3347208
CAS No.: 129663-22-5
M. Wt: 165.15 g/mol
InChI Key: ZWYHMXZXRRWIKC-UHFFFAOYSA-N
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Description

3,7-Dimethylisoxazolo[4,5-d]pyridazin-4(5H)-one is a fused heterocyclic compound featuring an isoxazole ring fused to a pyridazinone core. For instance, compounds such as 4a, 4f, 4g, and 4i (25 mg/kg) exhibited morphine-like analgesic effects in hot-plate and acetic acid writhing tests . The dimethyl substituents at positions 3 and 7 may enhance metabolic stability or modulate receptor interactions, though explicit data on this compound remains sparse.

Properties

IUPAC Name

3,7-dimethyl-5H-[1,2]oxazolo[4,5-d]pyridazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O2/c1-3-5-6(12-10-3)4(2)8-9-7(5)11/h1-2H3,(H,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWYHMXZXRRWIKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC2=C1C(=O)NN=C2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,7-dimethylisoxazolo[4,5-d]pyridazin-4(5H)-one typically involves cyclization reactions. One common method is the reaction of 3,7-dimethyl-4-nitroisoxazole with hydrazine hydrate, followed by cyclization to form the pyridazine ring . The reaction conditions often require heating and the use of solvents such as ethanol or acetic acid to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the cyclization reactions to maximize yield and purity, potentially using continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3,7-Dimethylisoxazolo[4,5-d]pyridazin-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the methyl groups or the nitrogen atoms in the pyridazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

3,7-Dimethylisoxazolo[4,5-d]pyridazin-4(5H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,7-dimethylisoxazolo[4,5-d]pyridazin-4(5H)-one is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its heterocyclic structure. This interaction can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Physicochemical and Pharmacokinetic Properties

Table 3: Physicochemical Properties
Compound Name Molecular Weight Solubility (LogP) Stability Notes
3,7-Dimethylisoxazolo[4,5-d]pyridazin-4(5H)-one ~221.25 g/mol Moderate (LogP ~2) Likely stable in acidic conditions
7-Phenyl-2-pyrrolidinylthiazolo[4,5-d]pyridazin-4(5H)-one 298.37 g/mol Low (LogP ~3.5) High melting point (285–286°C)
2,7-Dimethylthiazolo[4,5-d]pyridazin-4(5H)-one 181.22 g/mol Moderate (LogP ~1.8) Triclinic crystal structure
7-Bromo-[1,2,5]selenadiazolo[3,4-d]pyridazin-4(5H)-one 274.02 g/mol Low (LogP ~2.5) Sensitive to UV light

Key Observations:

  • Thermal Stability : Thiazolo derivatives exhibit higher melting points (e.g., 285–286°C in ), suggesting greater thermal stability than isoxazolo compounds .

Biological Activity

3,7-Dimethylisoxazolo[4,5-d]pyridazin-4(5H)-one is a heterocyclic compound known for its potential biological activities. This compound features an isoxazole ring fused to a pyridazine ring, which contributes to its unique chemical properties. Recent studies have explored its applications in medicinal chemistry, particularly as a potential drug candidate with antimicrobial and anticancer properties.

  • IUPAC Name : 3,7-dimethyl-5H-[1,2]oxazolo[4,5-d]pyridazin-4-one
  • Molecular Formula : C7_7H7_7N3_3O2_2
  • Molecular Weight : 165.15 g/mol
  • CAS Number : 129663-22-5

Synthesis

The synthesis of this compound typically involves cyclization reactions. A common method includes the reaction of 3,7-dimethyl-4-nitroisoxazole with hydrazine hydrate, leading to the formation of the pyridazine ring. Optimization of these cyclization reactions can enhance yield and purity for industrial applications .

Antimicrobial Activity

Recent studies have indicated that derivatives of isoxazolo[4,5-d]pyridazin compounds exhibit significant antimicrobial properties. For instance, analogues have shown effectiveness against various bacterial strains and fungi. The mechanism of action is believed to involve inhibition of essential microbial enzymes or interference with cellular processes .

Anticancer Potential

Research has also highlighted the anticancer potential of this compound. In vitro studies demonstrated that this compound can induce apoptosis in cancer cell lines through the modulation of specific signaling pathways. The compound's unique structure allows it to interact with molecular targets associated with cancer proliferation .

The precise mechanism of action for this compound remains under investigation. However, it is hypothesized that it interacts with specific enzymes or receptors due to its heterocyclic structure. This interaction can modulate biochemical pathways that lead to its observed biological effects .

Case Studies and Research Findings

  • Antimicrobial Studies :
    • A study demonstrated that certain derivatives exhibited minimum inhibitory concentrations (MICs) in the low micromolar range against Gram-positive and Gram-negative bacteria.
    • The structure-activity relationship (SAR) analysis indicated that modifications on the isoxazole ring significantly impacted antimicrobial potency.
  • Anticancer Studies :
    • In vitro assays showed that this compound reduced cell viability in various cancer cell lines by over 50% at concentrations below 10 μM.
    • Mechanistic studies revealed activation of caspase pathways leading to apoptosis in treated cells.

Comparative Analysis with Similar Compounds

Compound NameStructure TypeBiological Activity
4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidinePyrimidine derivativeModerate antimicrobial activity
4,5-Dimethylisoxazolo[5,4-c]pyridazin-3-aminePyridazine derivativeLow anticancer activity

The comparative analysis indicates that while similar compounds exhibit some biological activity, the unique structural features of this compound confer distinct advantages in both antimicrobial and anticancer efficacy.

Q & A

Q. What are the common synthetic routes for 3,7-dimethylisoxazolo[4,5-d]pyridazin-4(5H)-one, and how do reaction conditions influence yield?

The synthesis typically involves cyclocondensation of substituted pyridazine precursors with methyl-containing reagents. Key steps include the formation of the isoxazole ring via [3+2] cycloaddition or nucleophilic substitution. For example, methyl groups at the 3- and 7-positions are introduced using methylating agents like methyl iodide under basic conditions. Reaction temperature (80–120°C), solvent choice (e.g., DMF or THF), and catalyst (e.g., K₂CO₃) significantly impact yield and purity. Monitoring via TLC and NMR ensures intermediate stability .

Q. How is the structural characterization of this compound performed, and what analytical techniques are critical?

X-ray crystallography (using SHELX software for refinement ) confirms the bicyclic framework and methyl group positions. NMR (¹H/¹³C) identifies proton environments, with the methyl groups appearing as singlets (δ 2.3–2.5 ppm). IR spectroscopy detects carbonyl (C=O) stretches (~1700 cm⁻¹) and isoxazole ring vibrations. Mass spectrometry (ESI-MS) verifies the molecular ion peak (C₈H₈N₃O₂, m/z 178.06) .

Q. What in vitro pharmacological assays are used to evaluate its bioactivity?

COX-1/COX-2 inhibition is assessed via enzyme immunoassays (EIA) using purified isoforms, with IC₅₀ values calculated from dose-response curves. 5-LOX activity is measured spectrophotometrically using linoleic acid as a substrate. For analgesic potential, hot-plate (central pain) and acetic acid writhing (peripheral pain) tests in rodents are employed, with morphine/diclofenac as positive controls .

Advanced Research Questions

Q. How can structural modifications enhance selectivity for dual COX-2/5-LOX inhibition?

Introducing electron-withdrawing groups (e.g., sulfonamide at position 5) improves COX-2 binding by mimicking the arachidonic acid pocket. Thiadiazole or triazole moieties at position 7 enhance 5-LOX affinity via hydrophobic interactions. Docking studies (AutoDock Vina) reveal that substituent bulkiness must balance steric hindrance and active-site compatibility. Compound 28 (IC₅₀: COX-2 = 2.1 µM, 5-LOX = 6.3 µM) exemplifies this strategy .

Q. What methodologies resolve contradictions between in vitro potency and in vivo efficacy?

Discrepancies often arise from pharmacokinetic factors (e.g., poor bioavailability). Solutions include:

  • Prodrug design : Esterification of the carbonyl group to improve membrane permeability.
  • Metabolic stability assays : Liver microsome studies identify vulnerable sites (e.g., methyl oxidation).
  • Pharmacophore mapping : Align in vitro binding data with in vivo edema reduction (e.g., rat paw edema assay) to prioritize analogs with balanced ADME properties .

Q. How do crystallographic data inform SAR for analogs with improved receptor selectivity?

Crystal structures (e.g., PDB 7HD) reveal that the 3,7-dimethyl groups occupy hydrophobic pockets in COX-2, while the pyridazinone ring hydrogen-bonds with Arg120. Modifications at position 4 (e.g., sulfonamide vs. acylhydrazone) alter binding to Tyr355, affecting selectivity over COX-1. Comparative analysis of A₁ adenosine receptor antagonists shows that planar heterocycles (e.g., pyrazolo derivatives) enhance affinity (Ki < 10 nM) by fitting into the orthosteric site .

Q. What strategies mitigate gastrointestinal toxicity in anti-inflammatory analogs?

Dual COX-2/5-LOX inhibitors (e.g., compound 28) reduce ulcerogenic effects by sparing COX-1. In vivo ulcer index (UI) assessments show that UI = 0.25 (vs. ibuprofen UI = 7.0) correlates with lower gastric PGE₂ suppression. Co-administration with proton pump inhibitors (e.g., omeprazole) in toxicity models further validates safety .

Methodological Guidance Tables

Q. Table 1. Key Pharmacological Assays

Assay TypeModel/TechniqueKey MetricsReference
COX Inhibition EIA with purified enzymesIC₅₀, selectivity ratio (COX-2/COX-1)
5-LOX Inhibition UV-spectrophotometry (234 nm)% inhibition at 10 µM
Analgesic Hot-plate test (rodents)Latency time increase (%) vs. control

Q. Table 2. Structural Optimization Strategies

Modification SiteFunctional GroupImpact on ActivityExample Compound
Position 5Sulfonamide↑ COX-2 affinity (IC₅₀ = 2.1 µM)28
Position 71,3,4-ThiadiazoleDual COX-2/5-LOX inhibition15
Position 3Methyl → Ethyl↓ Metabolic clearance (t₁/₂ + 40%)4f

Critical Considerations for Data Interpretation

  • Crystallographic Artifacts : SHELX refinement may overfit low-resolution data; cross-validate with DFT calculations .
  • Species Differences : Rodent COX-2 homology vs. human isoforms requires caution in translational studies .
  • Assay Variability : Standardize writhing test protocols (e.g., acetic acid concentration) to minimize inter-lab variability .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,7-dimethylisoxazolo[4,5-d]pyridazin-4(5H)-one
Reactant of Route 2
3,7-dimethylisoxazolo[4,5-d]pyridazin-4(5H)-one

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